4-[[2-[(1-cyanocycloheptyl)amino]-2-oxoethyl]amino]-N-(4-ethoxyphenyl)benzamide
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Overview
Description
4-[[2-[(1-cyanocycloheptyl)amino]-2-oxoethyl]amino]-N-(4-ethoxyphenyl)benzamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzamide core substituted with a 4-ethoxyphenyl group and a 2-oxoethylamino group, which is further modified with a 1-cyanocycloheptyl group. The unique structure of this compound makes it an interesting subject for research in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[[2-[(1-cyanocycloheptyl)amino]-2-oxoethyl]amino]-N-(4-ethoxyphenyl)benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 4-ethoxybenzoic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with aniline to yield N-(4-ethoxyphenyl)benzamide.
Introduction of the 2-Oxoethylamino Group: The next step involves the introduction of the 2-oxoethylamino group. This can be achieved by reacting N-(4-ethoxyphenyl)benzamide with ethyl chloroformate and ammonia to form the corresponding carbamate, which is then hydrolyzed to yield the desired 2-oxoethylamino group.
Addition of the 1-Cyanocycloheptyl Group: The final step involves the introduction of the 1-cyanocycloheptyl group. This can be accomplished by reacting the intermediate product with 1-cyanocycloheptylamine under appropriate conditions to yield the final compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions to streamline the process.
Chemical Reactions Analysis
Types of Reactions
4-[[2-[(1-cyanocycloheptyl)amino]-2-oxoethyl]amino]-N-(4-ethoxyphenyl)benzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide to yield corresponding oxidized products.
Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the benzamide core, where electrophilic or nucleophilic substitution can introduce new functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Electrophilic or nucleophilic reagents such as halogens, alkylating agents, and nucleophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: It may serve as a probe or ligand in biochemical studies, helping to elucidate the function of specific proteins or enzymes.
Medicine: The compound’s unique structure may make it a candidate for drug development, particularly in the treatment of diseases where modulation of specific molecular targets is required.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 4-[[2-[(1-cyanocycloheptyl)amino]-2-oxoethyl]amino]-N-(4-ethoxyphenyl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
4-Aminocoumarin Derivatives: These compounds share a similar benzamide core and have been used in various applications, including as building blocks in organic synthesis and as bioactive molecules.
Polysubstituted 2-Amino-4H-Pyran-3-Carbonitrile Derivatives: These compounds also feature a complex structure with multiple functional groups and have shown interesting biological activities.
Uniqueness
4-[[2-[(1-cyanocycloheptyl)amino]-2-oxoethyl]amino]-N-(4-ethoxyphenyl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
4-[[2-[(1-cyanocycloheptyl)amino]-2-oxoethyl]amino]-N-(4-ethoxyphenyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30N4O3/c1-2-32-22-13-11-21(12-14-22)28-24(31)19-7-9-20(10-8-19)27-17-23(30)29-25(18-26)15-5-3-4-6-16-25/h7-14,27H,2-6,15-17H2,1H3,(H,28,31)(H,29,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXCMRXFICZFADK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)NCC(=O)NC3(CCCCCC3)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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